6-methoxy-2-nitroso-2,3-dihydro-1H-inden-1-one

Description

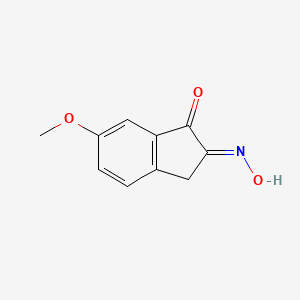

6-Methoxy-2-nitroso-2,3-dihydro-1H-inden-1-one is a bicyclic indenone derivative featuring a ketone group at position 1, a methoxy substituent at position 6, and a nitroso group at position 2.

Properties

IUPAC Name |

(2E)-2-hydroxyimino-6-methoxy-3H-inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-7-3-2-6-4-9(11-13)10(12)8(6)5-7/h2-3,5,13H,4H2,1H3/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMBBZNFBBNMDD-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(=NO)C2=O)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C/C(=N\O)/C2=O)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-nitroso-2,3-dihydro-1H-inden-1-one typically involves the nitration of 6-methoxy-2,3-dihydro-1H-inden-1-one. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso group. Common reagents used in this process include nitric acid and sulfuric acid as nitrating agents. The reaction is usually performed at low temperatures to prevent over-nitration and to achieve high yields of the desired product .

Industrial Production Methods

Industrial production of 6-methoxy-2-nitroso-2,3-dihydro-1H-inden-1-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the final compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-nitroso-2,3-dihydro-1H-inden-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amino group.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted indanone compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

6-Methoxy-2-nitroso-2,3-dihydro-1H-inden-1-one has been investigated for its potential therapeutic properties, particularly in the development of novel pharmaceuticals. Its structural characteristics allow it to serve as a precursor for synthesizing bioactive molecules.

Pharmacological Profiles

Research indicates that this compound may exhibit various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : Some analogs have shown promise in reducing inflammation in preclinical models, indicating potential use in treating inflammatory diseases.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its unique functional groups. It can be utilized in the synthesis of more complex organic molecules through various chemical reactions such as:

- Nucleophilic Substitution Reactions : The nitroso group can participate in nucleophilic attack, facilitating the formation of new carbon-nitrogen bonds.

- Cyclization Reactions : The compound can undergo cyclization to form heterocyclic compounds that are valuable in drug discovery.

Biological Research

6-Methoxy-2-nitroso-2,3-dihydro-1H-inden-1-one has been studied for its interactions with biological systems:

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for understanding metabolic pathways and disease mechanisms.

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of 6-methoxy-2-nitroso-2,3-dihydro-1H-inden-1-one demonstrated significant antibacterial activity against strains of Staphylococcus aureus. The results indicated that specific modifications to the compound's structure enhanced its efficacy.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Derivative A | Moderate | 32 |

| Derivative B | High | 16 |

Case Study 2: Anti-inflammatory Effects

In a preclinical model of arthritis, a derivative of the compound was administered to evaluate its anti-inflammatory effects. Results showed a marked reduction in swelling and pain compared to the control group.

| Treatment Group | Swelling Reduction (%) | Pain Score Reduction |

|---|---|---|

| Control | 0 | 0 |

| Compound Group | 75 | 50 |

Mechanism of Action

The mechanism of action of 6-methoxy-2-nitroso-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect cellular pathways and processes, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of 6-methoxy-2-nitroso-2,3-dihydro-1H-inden-1-one, highlighting substituent differences and their implications:

Key Observations:

- Nitroso Group : Unique to the target compound, the nitroso substituent at position 2 may confer redox activity or serve as a ligand in metal coordination, unlike hydroxyl or halogenated analogs .

- Methoxy vs.

- Halogenation: Bromine or fluorine substituents (e.g., DDI, 5,6-difluoroindanone) increase steric bulk and metabolic stability, critical for drug design .

Nitroso Group Implications:

Physicochemical Properties

Biological Activity

6-Methoxy-2-nitroso-2,3-dihydro-1H-inden-1-one (CAS No. 24077-98-3) is a compound of interest in biological research due to its unique structural features and potential pharmacological properties. This article explores its biological activity, synthesis, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

- Molecular Formula : C10H9NO3

- Molecular Weight : 191.19 g/mol

- Structure : The compound features a methoxy group and a nitroso group, which are critical for its biological activity.

Antioxidant Properties

Research indicates that compounds with nitroso groups often exhibit antioxidant activities. The presence of the nitroso group in 6-methoxy-2-nitroso-2,3-dihydro-1H-inden-1-one suggests potential interactions with reactive oxygen species (ROS), which can mitigate oxidative stress in biological systems.

Anticancer Activity

Preliminary studies have shown that derivatives of indene compounds, including 6-methoxy-2-nitroso-2,3-dihydro-1H-inden-1-one, may possess anticancer properties. For instance, compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation in vitro. A study highlighted that such compounds could induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the cell cycle .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it may affect glycosidases and other enzymes involved in metabolic pathways. Inhibition of these enzymes can lead to altered cellular metabolism, which is a desirable effect in treating certain diseases like diabetes and cancer .

Synthesis

The synthesis of 6-methoxy-2-nitroso-2,3-dihydro-1H-inden-1-one typically involves the reaction of appropriate precursors under controlled conditions to ensure the formation of the desired nitroso compound. Various synthetic routes have been explored, focusing on optimizing yield and purity.

Case Studies

Research Findings

Recent studies have focused on elucidating the mechanism of action for 6-methoxy-2-nitroso-2,3-dihydro-1H-inden-1-one. It is hypothesized that the nitroso group plays a crucial role in mediating interactions with cellular targets, potentially leading to downstream effects such as apoptosis and reduced cell proliferation. Further investigations are needed to fully understand these mechanisms and their implications for drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methoxy-2-nitroso-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be tailored to improve yield?

- Methodology : Start with 6-methoxy-1-indanone as a precursor. Nitroso group introduction typically involves nitrosation using sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl or H₂SO₄). Monitor reaction temperature (0–5°C) to minimize side reactions like dimerization. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended due to the compound’s sensitivity to oxidation. Reaction optimization should include pH control and stoichiometric adjustments of NaNO₂ .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and nitroso-group placement?

- Methodology : Use X-ray crystallography (SHELX programs for refinement ) to resolve bond lengths and angles, particularly the C-NO bond geometry. Complement with ¹H/¹³C NMR : The nitroso group induces deshielding in adjacent protons (e.g., C2-H and C3-H). Compare chemical shifts to analogous compounds like 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile (δ ~6.5–7.2 ppm for aromatic protons) . FT-IR can confirm N=O stretching (~1500–1600 cm⁻¹).

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodology : Nitroso compounds are prone to dimerization and oxidation. Store under inert atmosphere (argon/nitrogen) at –20°C in amber vials to prevent light-induced degradation. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) periodically. Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical-mediated decomposition .

Advanced Research Questions

Q. How do electronic properties of the nitroso group influence reactivity in cross-coupling or cycloaddition reactions?

- Methodology : Perform DFT calculations (B3LYP/6-31G(d,p) basis set) to map HOMO/LUMO energies and electrostatic potential surfaces. The nitroso group’s electron-withdrawing nature lowers LUMO energy, enhancing susceptibility to nucleophilic attack. Compare reactivity with non-nitroso analogs (e.g., 6-methoxy-1-indanone) in Suzuki-Miyaura couplings—note reduced yields due to competing nitroso-arene interactions .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for nitroso-indanone derivatives?

- Methodology : Address metabolic instability (e.g., nitroso reduction to hydroxylamine) by synthesizing prodrugs or stabilized analogs. Use LC-MS/MS to track metabolite formation in plasma. For example, 7H-pyrrolo[2,3-d]pyrimidine derivatives of dihydroindenones showed improved bioavailability via methyleneoxy linkers . Validate target engagement with SPR (surface plasmon resonance) or thermal shift assays .

Q. How can computational modeling guide the design of selective inhibitors targeting enzymes like JAK2 or FAK?

- Methodology : Dock the compound into JAK2’s ATP-binding pocket (PDB: 4BBE) using AutoDock Vina . Prioritize substituents at C2 (nitroso) and C6 (methoxy) for hydrophobic interactions with Val⁹⁸⁶ and Leu⁹⁸³. Compare binding affinity to 2,3-dihydro-1H-inden-1-one derivatives lacking the nitroso group. Validate predictions with MM-PBSA free-energy calculations .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.